Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
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Overview
Description
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is a synthetic compound belonging to the class of isoquinoline derivatives Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate typically involves multicomponent reactions. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions (MCRs), are often employed to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂.
Reduction: Typically employs reducing agents such as sodium borohydride (NaBH₄).
Substitution: Involves nucleophilic substitution reactions where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced isoquinoline derivatives .
Scientific Research Applications
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to modulate various biological pathways, including those involved in neuroprotection and antimicrobial activity. The compound’s effects are mediated through its interaction with enzymes and receptors in these pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A precursor to various alkaloids with biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Triazolo[4,3-a]pyrazine derivatives: Exhibits antibacterial activity.
Uniqueness
Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is unique due to its specific structural features and the diverse range of biological activities it exhibits
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl N-(3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)14-10-9-6-4-3-5-8(9)7-13-11(10)15/h3-6,10H,2,7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
GZXDKZCDDOKDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1C2=CC=CC=C2CNC1=O |
Origin of Product |
United States |
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